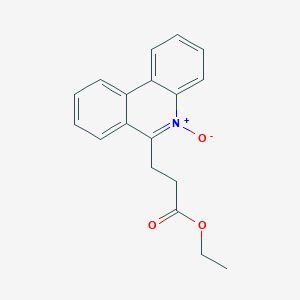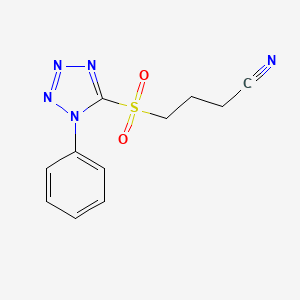
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile is a chemical compound with the molecular formula C₁₁H₁₁N₅O₂S and a molecular weight of 277.302 g/mol It is characterized by the presence of a phenyltetrazole group attached to a sulfonylbutanenitrile moiety
Preparation Methods
The synthesis of 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile typically involves the reaction of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol and [Me₂NCHSEt]⁺ BF₄⁻ . This method provides a direct and efficient route to the desired product. Industrial production methods may involve similar synthetic routes, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The phenyltetrazole group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfonyl and nitrile groups may also contribute to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar compounds to 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile include:
4-(1-Phenyltetrazol-5-yl)sulfonylbutanoic acid: Differing by the presence of a carboxylic acid group instead of a nitrile.
4-(1-Phenyltetrazol-5-yl)sulfonylbutanamide: Featuring an amide group in place of the nitrile.
4-(1-Phenyltetrazol-5-yl)sulfonylbutanol: Containing a hydroxyl group instead of the nitrile.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
309241-44-9 |
|---|---|
Molecular Formula |
C11H11N5O2S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-(1-phenyltetrazol-5-yl)sulfonylbutanenitrile |
InChI |
InChI=1S/C11H11N5O2S/c12-8-4-5-9-19(17,18)11-13-14-15-16(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
InChI Key |
ACNDIYANAZBFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


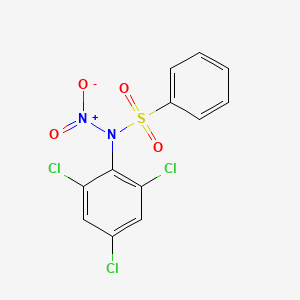
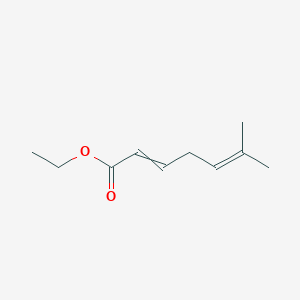
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
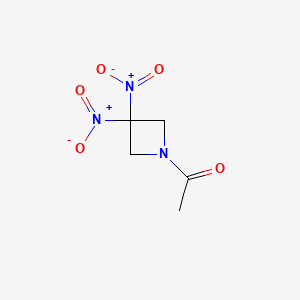

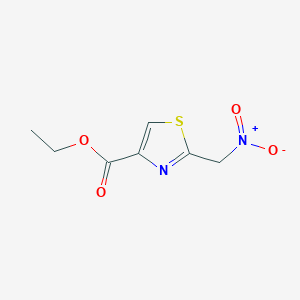
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
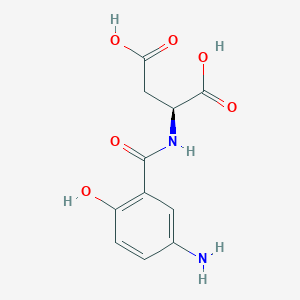
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
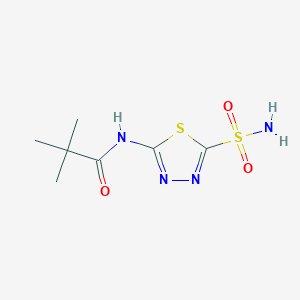

![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
